molecular formula C8H13Cl2N3S B2559577 {2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride CAS No. 1820735-56-5

{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride

Cat. No.: B2559577
CAS No.: 1820735-56-5
M. Wt: 254.17
InChI Key: LFKBJCKIMQUIAC-UHFFFAOYSA-N
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Description

{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride is a chemical compound with the molecular formula C8H11N3S.2ClH and a molecular weight of 254.18 g/mol . This compound is known for its unique structure, which includes an imidazo-thiazole ring system, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of {2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of {2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S.2ClH/c1-5-4-11-7(3-9)6(2)10-8(11)12-5;;/h4H,3,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKBJCKIMQUIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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